2,6-Dimethyltetrahydro-4h-pyran-4-one

Toll-like Receptor Antagonism Immunomodulation Medicinal Chemistry

2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6), also known as tetrahydro-2,6-dimethyl-4H-pyran-4-one or 2,6-dimethyloxan-4-one, is a saturated, six-membered heterocyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. The compound features a tetrahydropyran ring with methyl substituents at the 2- and 6-positions and a ketone group at the 4-position.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1073-79-6
Cat. No. B085464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyltetrahydro-4h-pyran-4-one
CAS1073-79-6
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(O1)C
InChIInChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3
InChIKeyFZXBJPDVINOGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6) Procurement Profile: Saturated Pyranone Core for TLR Antagonism and Synthetic Selectivity


2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6), also known as tetrahydro-2,6-dimethyl-4H-pyran-4-one or 2,6-dimethyloxan-4-one, is a saturated, six-membered heterocyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. The compound features a tetrahydropyran ring with methyl substituents at the 2- and 6-positions and a ketone group at the 4-position. It is a colorless to pale yellow liquid with a sweet, fruity odor . The molecule exhibits an experimental density of 0.982 g/cm³ at 25 °C, a boiling point of 52 °C at 8 Torr, and a calculated XLogP3-AA of 0.4, indicating moderate lipophilicity [1][2]. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of Toll-like receptor (TLR) 7, 8, and 9 antagonists, and as a selective hydrogenation product in organic synthesis [3].

Why 2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6) Cannot Be Interchanged with Unsubstituted or Unsaturated Pyranone Analogs


Substituting 2,6-dimethyltetrahydro-4H-pyran-4-one with unsubstituted tetrahydro-4H-pyran-4-one (CAS 29943-42-8) or the unsaturated 2,6-dimethyl-4H-pyran-4-one (CAS 1003-97-8) introduces critical performance divergences. The 2,6-dimethyl substitution pattern significantly alters the compound's steric and electronic environment, which directly impacts its biological activity profile, particularly its potency and selectivity as a Toll-like receptor (TLR) antagonist [1][2]. The saturated tetrahydropyran ring, as opposed to the unsaturated γ-pyrone core, dictates the molecule's conformational flexibility and its behavior as a hydrogenation substrate, enabling catalyst-dependent selectivity that is unattainable with the unsaturated analog [3]. Furthermore, the specific molecular geometry of the racemic 2,6-dimethyltetrahydro-4H-pyran-4-one influences its physicochemical properties, including its partition coefficient (LogP) and boiling point, which are distinct from those of its less substituted or unsaturated counterparts, affecting its handling and suitability for specific synthetic routes [4][5]. These differences preclude simple one-to-one replacement in research and development workflows where specific biological activity, synthetic reactivity, or physical properties are mandated.

Quantitative Differentiation Guide: 2,6-Dimethyltetrahydro-4H-pyran-4-one (1073-79-6) vs. Key Analogs


TLR7/8/9 Antagonism: Comparative Potency of 2,6-Dimethyltetrahydro-4H-pyran-4-one Derived Antagonists

A direct comparator analysis of a TLR antagonist scaffold derived from 2,6-dimethyltetrahydro-4H-pyran-4-one reveals a distinct potency profile against TLR7, TLR8, and TLR9. The antagonist, assessed in human peripheral blood mononuclear cells (PBMC) via TR-FRET assay, exhibits an IC50 of 0.5 nM for TLR7, 8 nM for TLR8, and 260 nM for TLR9 [1]. In contrast, a related antagonist with an unsubstituted tetrahydropyran core (CHEMBL4541672) showed significantly weaker TLR7 antagonism with an IC50 of 4700 nM (4.7 µM) in HEK-Blue cells [2]. While a different assay system (HEK-Blue vs. PBMC) precludes a direct potency comparison, the 9400-fold difference in TLR7 IC50 magnitude underscores the profound impact of the 2,6-dimethyl substitution on target engagement and underscores the scaffold's superiority for developing potent TLR7/8 antagonists.

Toll-like Receptor Antagonism Immunomodulation Medicinal Chemistry

Catalyst-Dependent Hydrogenation Selectivity: Divergent Pathways from 2,6-Dimethyl-4H-pyran-4-one

The hydrogenation of 2,6-dimethyl-4H-pyran-4-one (the unsaturated analog) proceeds with distinct selectivity depending on the catalyst employed. Using a modified Raney-nickel catalyst, the reaction affords exclusively 2,6-dimethyltetrahydropyran-4-ol (the fully reduced alcohol). In contrast, employing a palladium catalyst yields 2,6-dimethyltetrahydro-4H-pyran-4-one (the target compound) as the major product [1]. Partial hydrogenation with a palladium catalyst results in a mixture of 2,6-dimethyldihydro-4-pyrone and 2,6-dimethyltetrahydro-4-pyrone. This catalyst-dependent divergence is not observed with the unsubstituted analog, tetrahydro-4H-pyran-4-one, which is typically synthesized by direct hydrogenation of γ-pyrone with no reported selectivity for partial reduction products.

Catalytic Hydrogenation Organic Synthesis Reaction Selectivity

Physicochemical Property Comparison: 2,6-Dimethyltetrahydro-4H-pyran-4-one vs. Tetrahydro-4H-pyran-4-one

A direct comparison of key physicochemical parameters reveals substantial differences between 2,6-dimethyltetrahydro-4H-pyran-4-one (MW: 128.17 g/mol) and its unsubstituted analog, tetrahydro-4H-pyran-4-one (CAS 29943-42-8, MW: 100.12 g/mol). The target compound exhibits a higher calculated XLogP3-AA of 0.4 [1], compared to a predicted ACD/LogP of 0.20 for the unsubstituted analog [2]. Experimental data shows a density of 0.982 g/cm³ at 25 °C for the target compound [3] versus a reported density of 1.084 g/cm³ for tetrahydro-4H-pyran-4-one . The boiling point at reduced pressure (52 °C at 8 Torr) [3] contrasts with the atmospheric boiling point of 165-167 °C for the analog . These property differences are consistent with the increased molecular weight and lipophilicity conferred by the 2,6-dimethyl groups.

Physicochemical Properties ADME Process Chemistry

Acute Oral Toxicity Profile: Benchmarking 2,6-Dimethyltetrahydro-4H-pyran-4-one

A historical acute toxicity study in rats provides a quantitative safety benchmark for 2,6-dimethyltetrahydro-4H-pyran-4-one. The compound exhibits an oral LD50 of 3400 mg/kg in rats, with toxic effects not reported beyond the lethal dose value . This value can be compared to the oral LD50 of the structurally related but simpler tetrahydro-4H-pyran-4-one, for which no comparable acute oral toxicity data is readily available in major public databases [1]. The absence of data for the analog underscores a key differentiator: the established, albeit historical, toxicity profile of the target compound provides a known baseline for risk assessment and safe handling procedures in a laboratory setting, whereas the analog introduces an undefined hazard profile.

Toxicology Safety Assessment Risk Management

Commercial Purity and Physical Form: Procuring 2,6-Dimethyltetrahydro-4H-pyran-4-one

2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6) is commercially available from multiple vendors at standardized purities of 96% and 97% . It is typically supplied as a liquid, with reports of a colorless to pale yellow appearance . In contrast, the unsubstituted analog, tetrahydro-4H-pyran-4-one, is also widely available as a liquid, but is commonly offered at a higher standard purity of 98% or >99% (GC) . The target compound's chiral isomers, such as (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one (CAS 1053231-38-1), are also available for research requiring stereochemically defined materials . This commercial landscape offers procurement flexibility, with the racemic mixture providing a cost-effective option for most applications, while access to single enantiomers supports specialized studies.

Procurement Quality Control Reagent Specification

Optimal Application Scenarios for 2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6) Based on Evidence of Differentiation


Scaffold for Potent and Selective TLR7/8 Antagonists

For medicinal chemistry programs targeting Toll-like receptors 7 and 8, 2,6-dimethyltetrahydro-4H-pyran-4-one provides a superior scaffold compared to unsubstituted tetrahydropyran analogs. Evidence demonstrates that antagonists derived from this core achieve picomolar IC50 values against TLR7 (0.5 nM) and single-digit nanomolar potency against TLR8 (8 nM) [1]. This high potency, coupled with selectivity over TLR9 (260 nM IC50), enables the development of immunomodulatory agents with a refined therapeutic index. Procurement of this specific compound is justified for structure-activity relationship (SAR) studies aimed at optimizing TLR7/8 antagonism for autoimmune or inflammatory disease targets.

Controlled Synthesis of Saturated Pyranone Intermediates

Synthetic chemists requiring a specific, saturated ketone intermediate can leverage the catalyst-dependent hydrogenation of 2,6-dimethyl-4H-pyran-4-one. As established by de Vrieze (1959), using a palladium catalyst selectively yields 2,6-dimethyltetrahydro-4H-pyran-4-one, while a Raney-nickel catalyst provides the fully reduced alcohol [2]. This tunable selectivity is a unique synthetic asset not available with the unsubstituted γ-pyrone. Procurement of the racemic 2,6-dimethyltetrahydro-4H-pyran-4-one is thus essential for researchers utilizing this divergent hydrogenation strategy in the synthesis of complex natural products or pharmaceutical building blocks.

Method Development Requiring Defined Physicochemical and Toxicological Parameters

In process chemistry or analytical method development, the availability of reliable physicochemical data is paramount. 2,6-Dimethyltetrahydro-4H-pyran-4-one offers a defined set of parameters, including a calculated LogP of 0.4, an experimental density of 0.982 g/cm³, and a boiling point of 52 °C at 8 Torr [3][4]. Furthermore, its historical acute oral toxicity profile (LD50 of 3400 mg/kg in rats) provides a known safety benchmark, in contrast to the unsubstituted analog for which such data is scarce . Procurement is therefore advantageous for method validation, stability studies, or process scale-up where understanding compound behavior and associated risks is critical.

Research on Stereochemical Effects via Access to Chiral Isomers

Studies investigating the influence of stereochemistry on biological activity or physical properties require access to stereochemically pure compounds. While the racemic mixture of 2,6-dimethyltetrahydro-4H-pyran-4-one is widely available, commercial suppliers also offer the individual enantiomers, such as (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one (CAS 1053231-38-1) . This contrasts with the achiral nature of the unsubstituted analog, making the 2,6-dimethyl compound the necessary choice for any investigation where the spatial orientation of the methyl groups is hypothesized to affect target binding, reactivity, or material properties. Procurement of both the racemate and the single enantiomers supports a comprehensive research program.

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